molecular formula C52H74N14O12S2 B1237393 d(CH2)5[Tyr(Me)2]AVP

d(CH2)5[Tyr(Me)2]AVP

Katalognummer: B1237393
Molekulargewicht: 1151.4 g/mol
InChI-Schlüssel: QVQOGNOOAMQKCE-OVSZNHMYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Die Verbindung d(CH2)5[Tyr(Me)2]AVP ist ein synthetisches Analogon von Vasopressin, einem Peptidhormon, das eine Schlüsselrolle bei der Regulierung der Wasserrückhaltung im Körper und der Vasokonstriktion spielt. Diese Verbindung wurde speziell entwickelt, um als Antagonist des Vasopressin-V1a-Rezeptors zu wirken, der an verschiedenen physiologischen Prozessen beteiligt ist, darunter die Blutdruckregulation und das soziale Verhalten .

Eigenschaften

Molekularformel

C52H74N14O12S2

Molekulargewicht

1151.4 g/mol

IUPAC-Name

(2R)-N-[(2S)-1-[(2-amino-2-oxoethyl)amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-1-[(10R,13S,16S,19S,22R)-13-(2-amino-2-oxoethyl)-16-(3-amino-3-oxopropyl)-19-benzyl-22-[(4-methoxyphenyl)methyl]-12,15,18,21,24-pentaoxo-7,8-dithia-11,14,17,20,23-pentazaspiro[5.19]pentacosane-10-carbonyl]pyrrolidine-2-carboxamide

InChI

InChI=1S/C52H74N14O12S2/c1-78-32-16-14-31(15-17-32)25-35-46(73)63-36(24-30-10-4-2-5-11-30)47(74)61-34(18-19-40(53)67)45(72)64-37(26-41(54)68)48(75)65-38(29-79-80-52(27-43(70)60-35)20-6-3-7-21-52)50(77)66-23-9-13-39(66)49(76)62-33(12-8-22-58-51(56)57)44(71)59-28-42(55)69/h2,4-5,10-11,14-17,33-39H,3,6-9,12-13,18-29H2,1H3,(H2,53,67)(H2,54,68)(H2,55,69)(H,59,71)(H,60,70)(H,61,74)(H,62,76)(H,63,73)(H,64,72)(H,65,75)(H4,56,57,58)/t33-,34-,35+,36-,37-,38-,39+/m0/s1

InChI-Schlüssel

QVQOGNOOAMQKCE-OVSZNHMYSA-N

Isomerische SMILES

COC1=CC=C(C=C1)C[C@@H]2C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@H](C(=O)N[C@@H](CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCC[C@@H]4C(=O)N[C@@H](CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Kanonische SMILES

COC1=CC=C(C=C1)CC2C(=O)NC(C(=O)NC(C(=O)NC(C(=O)NC(CSSC3(CCCCC3)CC(=O)N2)C(=O)N4CCCC4C(=O)NC(CCCN=C(N)N)C(=O)NCC(=O)N)CC(=O)N)CCC(=O)N)CC5=CC=CC=C5

Synonyme

(beta-mercapto-beta,beta-cyclopentamethylenepropionyl(1),O-Me-Tyr(2),Arg(8))-vasopressin
(d(CH2)5(1)-O-Me-Tyr(2)-Arg(8))vasopressin
1-(beta mercapto-beta,beta-cyclopentamethylenepropionic acid)-2-O-methyltyrosyl-8-arginine vasopressin
1-(beta-mercapto-beta beta-cyclopentamethylenepropionic acid)-2-(O-methyl-Tyr)-argipressin
AAVP
arginine vasopressin, beta-mercapto-(beta,beta-cyclopentamethylenepropionic acid)(1)-methyl-Tyr(2)-
argipressin, (beta-mercapto)beta,beta-cyclopentamethylenepropionic acid(1)-O-methyl-Tyr(2)-
AVPA
CGP 25838
CGP-25838
CPG 25838E
d(CH2)5(Tyr(Me)(2))AVP
d(CH2)5-Tyr(Me)argipressin
d(CH2)5Tyr(Me)AVP
Manning compound
MCPPA-AVP
Sigma V-2255
SK and F 100273
SK and F-100273
SKF 100273
V2255 peptide
vasopressin, 1-(1-mercaptocyclohexaneacetic acid)-2-(O- methyl-L-tyrosine)-8-L-arginine-

Herkunft des Produkts

United States

Vorbereitungsmethoden

Solid-Phase Peptide Synthesis (SPPS) Framework

The synthesis of d(CH2)5[Tyr(Me)2]AVP relies on solid-phase peptide synthesis (SPPS), a method enabling precise control over sequential amino acid additions. The process begins with the attachment of the C-terminal residue to a resin support, typically using Fmoc (fluorenylmethyloxycarbonyl) or Boc (tert-butyloxycarbonyl) chemistry . For this compound, researchers employ a chlorotrityl chloride resin to anchor the first amino acid, ensuring minimal racemization during subsequent couplings .

Key steps include:

  • Resin Swelling : The resin is pre-swollen in dichloromethane (DCM) or dimethylformamide (DMF) to enhance reactivity.

  • Amino Acid Coupling : Activators such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) or PyBOP (benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) facilitate coupling in the presence of DIEA (N,N-diisopropylethylamine) .

  • Fmoc Deprotection : Piperidine (20–30% in DMF) removes Fmoc groups after each coupling cycle.

A critical modification in this compound is the incorporation of 1-(β-mercapto-β,β-cyclopentamethylenepropionic acid) at position 1, which introduces a cyclic disulfide bridge post-synthesis . This structural feature enhances proteolytic resistance and receptor binding affinity.

Structural Modifications and Side-Chain Functionalization

The compound’s selectivity for V1a receptors stems from strategic substitutions:

  • Position 1 : The cyclopentamethylene chain (d(CH2)5) replaces the native cysteine residue, introducing conformational rigidity. This modification reduces enzymatic degradation by limiting access to proteolytic cleavage sites .

  • Position 2 : O-methyltyrosine [Tyr(Me)2] is incorporated to prevent tyrosine phosphorylation and enhance hydrophobic interactions with the V1a receptor’s transmembrane domain .

  • Position 8 : Retention of arginine preserves critical ionic interactions with receptor residues such as Asp112 and Glu319 in the V1a binding pocket .

Structural FeatureFunctional RoleSynthetic Method
d(CH2)5 at Position 1Enhances rigidity and metabolic stabilitySPPS with Fmoc-D-Pen-OH residue
Tyr(Me)2 at Position 2Blocks phosphorylation; improves bindingBoc-Tyr(Me)-OH coupling
Disulfide bridge (Cys1-Cys6)Stabilizes cyclic structureOxidative cyclization with I₂

Cyclization and Disulfide Bond Formation

Formation of the disulfide bond between residues 1 and 6 is achieved through oxidative folding. After linear peptide assembly, the resin-bound peptide is treated with iodine (0.1 M in DMF) for 2–4 hours under nitrogen atmosphere . Alternative methods include air oxidation in ammonium bicarbonate buffer (pH 8.0), though iodine oxidation yields higher cyclic product purity (>95%) .

Post-cyclization, the peptide is cleaved from the resin using a trifluoroacetic acid (TFA) cocktail containing scavengers like triisopropylsilane (TIS) and water (95:2.5:2.5 v/v) . Crude peptide precipitation in cold diethyl ether followed by lyophilization yields the linear precursor ready for purification.

Purification and Analytical Characterization

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the cornerstone of purification. A C18 column (250 × 4.6 mm, 5 μm) with a gradient of 0.1% TFA in water (Solvent A) and 0.1% TFA in acetonitrile (Solvent B) achieves baseline separation of cyclic and linear forms . Typical conditions include:

  • Gradient : 20% B to 50% B over 30 minutes

  • Flow Rate : 1.0 mL/min

  • Detection : UV at 220 nm

Mass spectrometry (MS) confirms molecular identity. Electrospray ionization (ESI-MS) of this compound shows a predominant [M+3H]³⁺ ion at m/z 384.1 (calculated 1151.4 Da) . Analytical HPLC further verifies purity (>98%), with retention times consistent across batches when using isocratic elution (28% acetonitrile) .

Yield Optimization and Scalability Challenges

Despite methodological advances, synthesis yields remain moderate (15–25%) due to:

  • Racemization : Asparagine and glutamine residues are prone to epimerization during coupling. Adding HOBt (hydroxybenzotriazole) reduces this risk .

  • Incomplete Cyclization : Linear peptides with mismatched cysteine residues form oligomers. Pre-purification via size-exclusion chromatography mitigates this issue .

  • Solubility Issues : The hydrophobic Tyr(Me)2 group complicates dissolution in aqueous buffers. Co-solvents like DMSO (10–20%) improve handling during cyclization .

Comparative Analysis of Synthetic Routes

A 2019 study compared Boc- and Fmoc-based SPPS for this compound :

ParameterBoc StrategyFmoc Strategy
Cycle Time2.5 hours/residue1.8 hours/residue
Deprotection Efficiency>99% (HF cleavage)>99% (piperidine)
Side ReactionsTyrosine sulfonationAspartimide formation
Overall Yield18%22%

The Fmoc approach offers superior yield and safety by avoiding hazardous hydrogen fluoride (HF), making it the preferred method for current Good Manufacturing Practice (cGMP) production .

Analyse Chemischer Reaktionen

Arten von Reaktionen:

Häufige Reagenzien und Bedingungen:

Hauptprodukte:

Wissenschaftliche Forschungsanwendungen

Biological Mechanism

d(CH2)5[Tyr(Me)2]AVP functions primarily as a selective antagonist for vasopressin V1 receptors. Its mechanism involves inhibiting the action of vasopressin on vascular smooth muscle cells, which is significant in regulating blood pressure and fluid balance in the body.

Applications in Research

  • Vasopressin Receptor Studies
    • This compound has been utilized to study the binding affinity and functional role of V1-type vasopressin receptors in various tissues. For instance, research demonstrated that this compound effectively inhibited the accumulation of inositol phosphates stimulated by AVP in rat brain septal membranes, confirming its role as a V1 receptor antagonist .
  • Hypertension Research
    • Long-term studies have shown that administration of this compound can attenuate hypertension in spontaneously hypertensive rats. In one study, the compound was administered subcutaneously via osmotic pumps, resulting in a significant reduction in systolic blood pressure without affecting normotensive controls . This suggests potential therapeutic applications for managing hypertension.
  • Neurobiology
    • The compound has been implicated in studies examining social behavior and recognition processes in mammals. Research indicates that central administration of AVP influences social recognition, with this compound serving as a tool to dissect the underlying neurobiological mechanisms .
  • Reproductive Health
    • In reproductive biology, this compound has shown potential as an oxytocin antagonist, influencing uterine contractions and prostaglandin release during pregnancy. Its application as a tocolytic agent has been explored, particularly in managing preterm labor by inhibiting oxytocin-induced contractions .

Case Studies

StudyObjectiveFindings
Evaluate binding affinity to V1 receptorsThis compound showed a dissociation constant (Kd) of 0.28 nM, indicating high affinity for V1 receptors.
Assess effects on hypertensionLong-term treatment reduced systolic blood pressure significantly in hypertensive rats (p < 0.05).
Investigate neurobiological effectsThe antagonist inhibited vasopressin-stimulated accumulation of phosphoinositides, demonstrating its role in modulating neurotransmission.
Explore reproductive applicationsThe compound inhibited oxytocin-induced prostaglandin release, suggesting potential use as a tocolytic agent.

Wirkmechanismus

d(CH2)5[Tyr(Me)2]AVP: exerts its effects by binding to the vasopressin V1a receptor, thereby blocking the action of endogenous vasopressin. This antagonistic action prevents vasopressin from exerting its effects on blood pressure regulation and social behavior. The compound’s molecular targets include the V1a receptor, and its pathways involve the inhibition of vasopressin-induced intracellular calcium increase .

Vergleich Mit ähnlichen Verbindungen

Q & A

Q. What is the primary pharmacological target of d(CH2)5[Tyr(Me)2]AVP, and how is its receptor specificity validated?

this compound is a selective V1-type vasopressin receptor antagonist. Receptor specificity is determined through competitive binding assays and functional studies comparing its effects with selective agonists (e.g., Phe-Orn-vasotocin) and antagonists (e.g., V2/OT receptor blockers). For example, in rat mesenteric artery studies, concentration-response curves for vasopressin were shifted rightward in the presence of this antagonist, confirming V1 specificity . Parallel assays using radiolabeled ligands further validate binding affinity .

Q. What experimental models are appropriate for studying this compound in vivo?

  • Postnatal rat models : Chronic administration (e.g., postnatal days 1–21) assesses developmental impacts, such as reduced body growth and long-term diuresis .
  • Ex vivo vascular preparations : Isolated mesenteric arteries evaluate acute vascular responses via tension measurements, with protocols detailing antagonist pre-treatment durations and washout steps .
  • Neurobehavioral assays : Intracerebroventricular (i.c.v.) administration in mice measures stress-induced antinociception, though efficacy may vary by dose and route .

Q. How do researchers standardize dosing protocols for this antagonist across studies?

Dosing depends on the model:

  • In vivo : 0.5–10 µg/kg (i.c.v. or i.p.), adjusted for age and species (e.g., Wistar rats vs. mice) .
  • Ex vivo : 10<sup>−7</sup>–10<sup>−8</sup> M in buffer solutions, with equilibration times ≥30 minutes .
  • Critical controls : Include saline/vehicle groups and co-administration with receptor agonists to confirm antagonism .

Advanced Research Questions

Q. How can conflicting data on antagonist efficacy (e.g., growth inhibition vs. no behavioral effect) be resolved?

Discrepancies arise from model-specific variables :

  • Dosage and duration : Chronic low-dose administration in postnatal rats reduced growth , whereas acute i.c.v. doses in mice showed no change in median response times .
  • Receptor expression : Developmental stages or tissue-specific V1 receptor density may modulate effects.
  • Methodological rigor : Follow guidelines for blinding, sample size (e.g., n ≥ 6–10 per group), and statistical reporting (e.g., median ± IQR for non-parametric data) .

Q. What structural modifications enhance or diminish this compound’s antagonistic activity?

  • Position 5 substitutions : Replacing Asn<sup>5</sup> with Dab (diaminobutyric acid) abolishes activity, as seen in analogs like d(CH2)5[Tyr(Me)<sup>2</sup>,Dab<sup>5</sup>]-AVP .
  • Methylation of Tyr<sup>2</sup> : Enhances V1 selectivity by reducing OT receptor cross-reactivity .
  • Method : Use structure-activity relationship (SAR) studies with in vitro binding assays (IC50) and functional antagonism metrics (pA2 values) .

Q. How can researchers integrate this antagonist with genetic models (e.g., CRISPR/Cas9) to study vasopressin signaling?

  • Combined pharmacological and genetic knockout (KO) : Administer d(CH2)5[Tyr(Me)<sup>2</sup>]AVP in V1a receptor KO mice to isolate compensatory pathways.
  • Validation : Cross-check antagonist efficacy in WT vs. KO tissues using calcium flux assays or vascular reactivity tests .

Methodological Best Practices

Q. Data Reprodubility Checklist

FactorProtocolReference
Dosing Pre-test solubility in saline/vehicle; verify pH stability.
Controls Include vehicle, agonist-only, and non-specific antagonist groups.
Statistical Power Use G*Power to calculate sample size (α=0.05, power=0.8).
Ethics Adhere to ARRIVE guidelines for in vivo studies.

Q. Conflict Resolution in Data Interpretation

  • Negative results : If the antagonist lacks efficacy, confirm receptor expression via qPCR/immunoblotting and re-evaluate dosing .
  • Publication bias : Report all data, including non-significant outcomes, in supplementary materials .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.